molecular formula C14H9Br2FN2O2 B6070584 N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide

N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide

Cat. No. B6070584
M. Wt: 416.04 g/mol
InChI Key: FYGDNHBICHJENA-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide, also known as DBBFH, is a chemical compound that belongs to the family of hydrazones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide is not fully understood. However, studies have suggested that it may exert its biological activity through the inhibition of certain enzymes or the modulation of specific signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the formation of amyloid beta (Aβ) plaques, which are associated with Alzheimer's disease. In addition, it has been reported to exhibit fluorescence properties, making it a useful tool for bioimaging and biosensing applications.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide is its ease of synthesis, which makes it readily available for laboratory experiments. It also exhibits good stability under various conditions, making it suitable for long-term storage. However, its low solubility in water can limit its use in certain applications. In addition, its potential toxicity and side effects need to be carefully evaluated before its use in biological systems.

Future Directions

There are several future directions for the research on N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide. One potential direction is the development of novel derivatives with improved biological activity and selectivity. Another direction is the investigation of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. In addition, the development of new applications for its fluorescent properties, such as in vivo imaging and biosensing, is an exciting area of research. Overall, N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide has shown great potential for various scientific research applications, and further studies are needed to fully explore its capabilities.

Synthesis Methods

N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide can be synthesized by the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 4-fluorobenzohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at reflux temperature for several hours. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In biochemistry, N'-(3,5-dibromo-2-hydroxybenzylidene)-4-fluorobenzohydrazide has been used as a fluorescent probe for the detection of metal ions. In materials science, it has been studied for its optical and electronic properties.

properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FN2O2/c15-10-5-9(13(20)12(16)6-10)7-18-19-14(21)8-1-3-11(17)4-2-8/h1-7,20H,(H,19,21)/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDNHBICHJENA-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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